4-(5-IODO-2-FURYL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE
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Overview
Description
4-(5-IODO-2-FURYL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE is a heterocyclic compound that belongs to the class of triazino-benzimidazoles. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes an iodine-substituted furan ring, contributes to its distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-IODO-2-FURYL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the triazino-benzimidazole scaffold . The reaction conditions often require boiling the reactants in the presence of a catalyst such as piperidine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(5-IODO-2-FURYL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction often involves the use of nucleophiles such as sodium ethoxide in the presence of a basic catalyst.
Oxidation and Reduction:
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazino-benzimidazoles .
Scientific Research Applications
4-(5-IODO-2-FURYL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-IODO-2-FURYL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can effectively halt the growth of rapidly dividing cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
4,4-Dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: Known for its DHFR inhibitory activity.
4-Aroyl-[1,3,5]triazino[1,2-a]benzimidazol-2(1H)-imines: Exhibits various biological activities, including antimicrobial and anticancer properties.
Uniqueness: The presence of the iodine-substituted furan ring in 4-(5-IODO-2-FURYL)-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE distinguishes it from other similar compounds. This unique structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-(5-iodofuran-2-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN5O/c14-10-6-5-9(20-10)11-17-12(15)18-13-16-7-3-1-2-4-8(7)19(11)13/h1-6,11H,(H3,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBVGTWAZMDGTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=C(O4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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